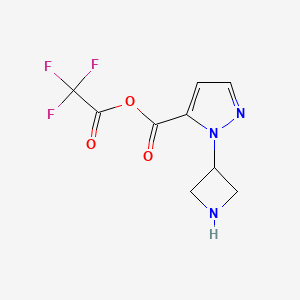
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate is a synthetic organic compound characterized by the presence of trifluoromethyl, azetidine, and pyrazole moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Attachment of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through a nucleophilic substitution reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a trifluoromethyl group.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted azetidine derivatives.
科学的研究の応用
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites. The azetidine and pyrazole rings can participate in π-π stacking interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole: Similar structure but lacks the carboxylate group.
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxamide: Similar structure but has a carboxamide group instead of a carboxylate group.
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-sulfonate: Similar structure but has a sulfonate group instead of a carboxylate group.
Uniqueness: The presence of the carboxylate group in (2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate distinguishes it from other similar compounds. This functional group can significantly influence the compound’s solubility, reactivity, and interaction with biological targets, making it a unique and valuable compound for various applications.
特性
分子式 |
C9H8F3N3O3 |
|---|---|
分子量 |
263.17 g/mol |
IUPAC名 |
(2,2,2-trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H8F3N3O3/c10-9(11,12)8(17)18-7(16)6-1-2-14-15(6)5-3-13-4-5/h1-2,5,13H,3-4H2 |
InChIキー |
MICGVQARNANXPK-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)N2C(=CC=N2)C(=O)OC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















